1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde
Overview
Description
1-(Pyridin-4-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features both pyridine and pyrazole rings
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like prolyl-trna synthetase (prs) and serine/threonine-protein kinase b-raf . These enzymes play crucial roles in protein synthesis and signal transduction pathways, respectively .
Mode of Action
Compounds with similar structures have been found to inhibit their targets, leading to changes in cellular processes . For instance, inhibition of PRS can disrupt protein synthesis, affecting the growth and survival of cells .
Biochemical Pathways
Disruption of these pathways can lead to decreased cell proliferation and migration, potentially inhibiting the progression of diseases like cancer .
Pharmacokinetics
Similar compounds have been noted to require optimization to improve their pharmacokinetics and physicochemical properties .
Result of Action
Related compounds have demonstrated significant antimicrobial, antifungal, and antioxidant activities . They have also shown promising characteristics against viruses .
Biochemical Analysis
Biochemical Properties
1-(Pyridin-4-yl)-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including serine/threonine-protein kinases and cytochrome P450 enzymes. These interactions are primarily through hydrogen bonding and hydrophobic interactions, which can lead to enzyme inhibition or activation. For instance, the compound has been shown to inhibit certain kinases by binding to their active sites, thereby affecting downstream signaling pathways .
Cellular Effects
This compound influences various cellular processes, including cell signaling, gene expression, and metabolism. In cancer cells, it has been observed to inhibit cell proliferation by interfering with the epidermal growth factor receptor (EGFR) signaling pathway. This inhibition leads to reduced phosphorylation of downstream targets such as AKT and ERK, ultimately resulting in cell cycle arrest and apoptosis . Additionally, the compound affects cellular metabolism by modulating the activity of metabolic enzymes, leading to altered levels of key metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, forming stable complexes that inhibit their activity. For example, its interaction with cytochrome P450 enzymes involves coordination with the heme iron, leading to the inhibition of enzymatic activity . Furthermore, the compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function . The compound’s effects may diminish over extended periods due to potential metabolic degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates target enzyme activities. At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve significant biochemical and cellular effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, resulting in altered levels of metabolites such as glucose and lipids .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. For instance, the compound has been shown to accumulate in the liver and kidneys, where it interacts with metabolic enzymes and transporters .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins. Additionally, it can be transported to the nucleus, where it modulates gene expression by interacting with transcription factors and other nuclear proteins . Post-translational modifications, such as phosphorylation, may also influence the compound’s localization and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-pyridinecarboxaldehyde with hydrazine derivatives under controlled conditions. One common method includes the cyclization of 4-pyridinecarboxaldehyde with hydrazine hydrate in the presence of an acid catalyst, leading to the formation of the pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-4-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens or alkylating agents in the presence of a base.
Major Products Formed:
Oxidation: 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(Pyridin-4-yl)-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Pyridin-4-yl)-1H-pyrazole-4-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring but differ in their functional groups and overall structure.
3-Bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring but are structurally distinct due to the presence of an imidazo ring.
Uniqueness: 1-(Pyridin-4-yl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both pyridine and pyrazole rings, which confer distinct chemical reactivity and potential biological activities. Its aldehyde functional group further enhances its versatility in synthetic applications.
Properties
IUPAC Name |
1-pyridin-4-ylpyrazole-4-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-7-8-5-11-12(6-8)9-1-3-10-4-2-9/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHKARYAMRAFIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C=C(C=N2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1155577-06-2 | |
Record name | 1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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